
N-ヒドロキシ-N-フェニルアセトアミド
概要
説明
N-Hydroxy-N-phenylacetamide, also known as N-Hydroxy-N-phenylacetamide, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound N-Hydroxy-N-phenylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Hydroxy-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
材料科学における腐食抑制
N-ヒドロキシ-N-フェニルアセトアミド: は、特に銅に対する腐食抑制剤としての可能性について研究されています。密度汎関数理論 (DFT) および分子動力学シミュレーションを利用した研究では、金属における腐食防止の有効性が予測されています。 これは、さまざまな産業用途における金属部品の寿命を延ばすために重要です .
医学における抗菌剤
N-ヒドロキシ-N-フェニルアセトアミドの誘導体は、抗菌剤として研究されてきました。 この化合物の構造により、さまざまな細菌株に対して強力な誘導体を作成することができ、新しい抗生物質の開発と抗生物質耐性への課題に対処することに貢献しています .
医薬品合成
医薬品業界では、N-ヒドロキシ-N-フェニルアセトアミドは、複雑な分子の合成における中間体として役立っています。 たとえば、非ステロイド性抗炎症薬であるジクロフェナクナトリウムの合成に使用されており、医薬品製造プロセスを合理化する役割を果たしています .
環境科学:バイオレメディエーション
N-ヒドロキシ-N-フェニルアセトアミドは、酵素的バイオレメディエーションプロセスにおける効果的なメディエーターとして特定されています。 微生物酵素による汚染物質の分解を促進し、環境浄化の取り組みに貢献しています .
分析化学
分析化学では、N-ヒドロキシ-N-フェニルアセトアミド誘導体は、化合物の化学反応性を研究するために使用されます。 DFTなどの理論的手法は、電子密度と反応性パラメータに関する洞察を提供し、化学物質の挙動を予測する上で不可欠です .
生化学研究
この化合物は、生化学研究、特にN-アリールヒドロキサム酸とアルキン環化によるN-保護インドールの合成に使用されてきました。 これは、研究および治療用途のための複雑な生化学化合物を生成する際の有用性を示しています .
Safety and Hazards
将来の方向性
作用機序
Target of Action
N-Hydroxy-N-phenylacetamide (PAA) and its derivatives primarily target metal surfaces , particularly copper (Cu) . The compound’s role is to act as a corrosion inhibitor , protecting the metal surface from damage in aggressive environments .
Mode of Action
The mode of action of N-Hydroxy-N-phenylacetamide involves the formation of a film or passive layer on the metal surface . This layer reduces direct contact between the copper surface and corrosive media . The compound’s effectiveness in combating metal corrosion is due to the high affinity of its polar groups with metal surfaces .
Biochemical Pathways
It’s known that the compound’s n-o containing functional groups play a significant role in the production of secondary metabolites . These groups are often found in secondary metabolites and provide access to versatile families of compounds containing the N-O motif .
Pharmacokinetics
The compound’s interaction with metal surfaces suggests that it may have unique adsorption properties .
Result of Action
The primary result of N-Hydroxy-N-phenylacetamide’s action is the inhibition of corrosion on copper surfaces . By forming a protective layer, the compound prevents direct contact between the copper surface and corrosive media, thereby reducing the degree of corrosion .
Action Environment
The action of N-Hydroxy-N-phenylacetamide is influenced by the environment in which it is applied. In aggressive environments containing chloride ions, sulfates, nitrates, and the like, copper can be damaged to varying degrees by corrosion . The presence of N-Hydroxy-N-phenylacetamide can help protect the copper against such corrosion .
特性
IUPAC Name |
N-hydroxy-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJUGPZVHVVVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901760 | |
| Record name | N-Phenylglycolhydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-83-1 | |
| Record name | N-Phenylglycolhydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylglycolhydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxy-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z8ES4C82C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Hydroxy-N-phenylacetamide interact with laccase and impact the enzymatic hydrolysis of softwood?
A: N-Hydroxy-N-phenylacetamide acts as a mediator for the enzyme laccase. [] Laccase oxidizes N-Hydroxy-N-phenylacetamide, which then interacts with lignin within the softwood. This interaction leads to lignin modification and partial removal, making the cellulose within the wood more accessible to cellulase enzymes. Ultimately, this increased accessibility boosts the yield of sugars produced during enzymatic hydrolysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


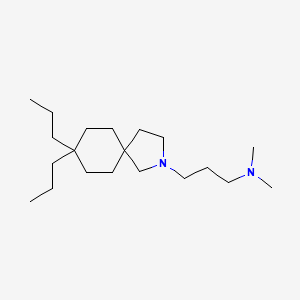
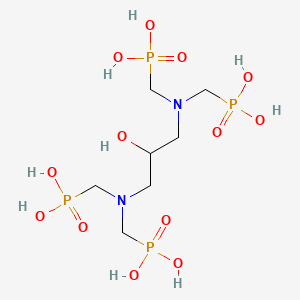
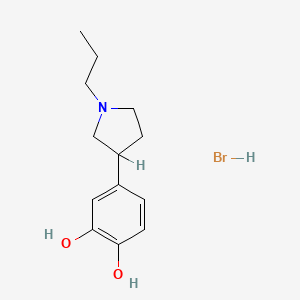
![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)


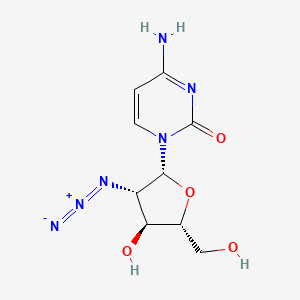
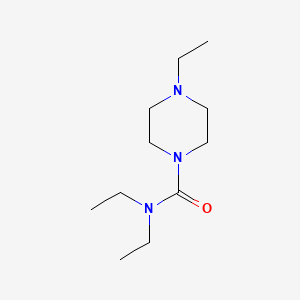
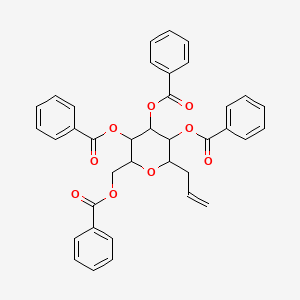
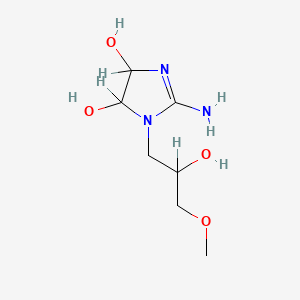

![[(8R,9R,10R,12R)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1220121.png)
![1-[6-[5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1220122.png)
![2-Propenamide,3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-N-hydroxy-N-methyl-, (2E)-](/img/structure/B1220123.png)
